molecular formula C21H22FNO2 B4123808 [(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE

[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE

Cat. No.: B4123808
M. Wt: 339.4 g/mol
InChI Key: QUHRQQMZKRQEOB-UHFFFAOYSA-N
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Description

[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzyl bromide, 2-furylboronic acid, and 2-methoxyphenylacetic acid. These intermediates are then subjected to coupling reactions, such as Suzuki-Miyaura cross-coupling, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or furyl positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or furyl derivatives.

Scientific Research Applications

[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar phenethylamine backbone but lacks the fluorobenzyl and furyl groups.

    2-Fluorodeschloroketamine: Contains a fluorine atom and a ketamine-like structure but differs in its overall molecular framework.

Uniqueness

[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and lipophilicity, while the furyl and methoxyphenyl groups contribute to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2/c1-24-20-6-3-2-5-18(20)19(21-7-4-14-25-21)12-13-23-15-16-8-10-17(22)11-9-16/h2-11,14,19,23H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHRQQMZKRQEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CCNCC2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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